H-Lys(Boc)-OMe.HCl
CAS No.: 2389-48-2
Cat. No.: VC21542894
Molecular Formula: C12H25ClN2O4
Molecular Weight: 296.79 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2389-48-2 |
---|---|
Molecular Formula | C12H25ClN2O4 |
Molecular Weight | 296.79 g/mol |
IUPAC Name | methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Standard InChI | InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 |
Standard InChI Key | NANRHOPPXCBHGI-FVGYRXGTSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl |
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl |
Chemical Identity and Fundamental Properties
H-Lys(Boc)-OMe.HCl represents a protected form of lysine, an essential amino acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the epsilon-amino function and a methyl ester protecting the carboxyl group. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics for research applications. This molecular architecture makes it particularly valuable in peptide synthesis where selective reactivity is crucial.
The compound is formally identified by several synonyms including H-Lys(Boc)-OMe·HCl and Nepsilon-Boc-L-lysine methyl ester hydrochloride, with the Chemical Abstracts Service (CAS) registry number 2389-48-2 . Its molecular formula is C12H25ClN2O4 with a precise molecular weight of 296.792 g/mol, and it is referenced by the MDL number MFCD00076959 .
The strategic protection of both the amino and carboxyl functional groups makes this compound particularly valuable in controlled chemical synthesis, where preventing unwanted side reactions is essential for achieving high-purity products. The Boc protecting group specifically shields the epsilon-amino group of lysine, allowing selective reactions at other sites of the molecule.
Physical Characteristics and Stability Profile
H-Lys(Boc)-OMe.HCl typically appears as a white to off-white solid with specific optical properties reflecting its chiral nature . It demonstrates an optical rotation value of [α]20/D +18.5 ± 2° (c = 1 in MeOH), consistent with its configuration as an L-amino acid derivative .
The compound exhibits a melting point range of 158-159°C when recrystallized from a mixture of methanol and ethyl ether . Its solubility profile indicates good dissolution in polar solvents such as methanol, which aligns with its ionic character as a hydrochloride salt .
Due to its hygroscopic nature, H-Lys(Boc)-OMe.HCl requires specific storage conditions to maintain its integrity. The compound should be kept in a dark place, sealed in a dry container to prevent moisture absorption . While some sources recommend refrigeration , others indicate that room temperature storage is suitable provided the compound is properly sealed .
Table 1: Key Physical and Chemical Properties of H-Lys(Boc)-OMe.HCl
Applications in Scientific Research
H-Lys(Boc)-OMe.HCl has established itself as a versatile compound with applications spanning multiple scientific disciplines. Its protected functional groups make it particularly valuable in contexts where selective chemical reactivity is essential.
Role in Peptide Synthesis
The primary application of H-Lys(Boc)-OMe.HCl lies in peptide synthesis, where it serves as a key building block for creating specific peptide sequences . The strategic protection of the epsilon-amino group with the Boc group prevents unwanted side reactions during peptide coupling reactions, ensuring that peptide bond formation occurs selectively at the alpha-amino group. This selectivity is crucial for synthesizing peptides with precise sequences for various applications in drug development and biological studies.
The compound's role in peptide synthesis extends to both solution-phase and solid-phase methodologies, making it a versatile tool for peptide chemists. Its compatibility with various coupling reagents and protection strategies further enhances its utility in the synthesis of complex peptides with multiple functional groups.
Pharmaceutical Development Applications
In pharmaceutical research, H-Lys(Boc)-OMe.HCl plays a significant role in the development of peptide-based therapeutics and prodrugs . The compound facilitates the incorporation of lysine residues into peptide drugs, which can enhance their pharmacokinetic properties and therapeutic efficacy.
The ability to selectively incorporate lysine residues into peptide structures enables researchers to modulate properties such as solubility, cell penetration, and target binding. These modifications are essential for developing effective peptide-based pharmaceuticals with improved bioavailability and reduced side effects.
Bioconjugation and Drug Delivery Systems
H-Lys(Boc)-OMe.HCl is employed in bioconjugation techniques, where it helps attach biomolecules to surfaces or other molecules, enhancing the functionality of drugs and diagnostic agents . The protected lysine derivative provides a reactive handle that can be selectively deprotected and functionalized to create bioconjugates with tailored properties.
Furthermore, the compound's characteristics make it suitable for developing drug delivery systems that can improve targeted delivery and reduce side effects in therapeutic applications . By incorporating protected lysine residues into drug carriers, researchers can create delivery vehicles with specific release profiles and targeting capabilities, contributing to advancements in precision medicine.
Protein Engineering Applications
In the field of protein engineering, H-Lys(Boc)-OMe.HCl is utilized to modify lysine residues, which can alter protein properties for improved therapeutic efficacy . This application allows researchers to introduce specific modifications at lysine positions, enabling the development of protein variants with enhanced stability, solubility, or biological activity.
The selective modification of lysine residues in proteins can also facilitate the attachment of various functional moieties, such as fluorescent tags, affinity labels, or therapeutic agents. These modifications expand the utility of proteins in both research and clinical applications.
Chemical Reactions and Synthesis Pathways
Understanding the chemical behavior and synthesis of H-Lys(Boc)-OMe.HCl is essential for its effective application in research and development settings.
Synthetic Approaches
The synthesis of H-Lys(Boc)-OMe.HCl typically involves a sequential protection strategy starting from L-lysine. The process generally follows these key steps:
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Protection of the epsilon-amino group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in basic conditions
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Esterification of the carboxyl group using methods such as acid-catalyzed reaction with methanol
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Formation of the hydrochloride salt through treatment with anhydrous HCl
This synthetic approach ensures the selective protection of the functional groups, yielding the desired compound with high purity. Various modifications to this general procedure have been developed to optimize yield, purity, and scalability for different research contexts.
Key Reaction Patterns
H-Lys(Boc)-OMe.HCl participates in several important chemical reactions that are relevant to its applications:
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Deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free epsilon-amino group
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Hydrolysis of the methyl ester under basic conditions to generate the free carboxylic acid
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Peptide coupling reactions at the alpha-amino group to incorporate the protected lysine into peptide sequences
These reactions demonstrate the versatility of H-Lys(Boc)-OMe.HCl in organic synthesis and peptide chemistry, allowing for the controlled manipulation of its functional groups in a sequential manner.
Comparative Analysis with Related Compounds
Comparing H-Lys(Boc)-OMe.HCl with related protected lysine derivatives provides valuable insights into its unique properties and applications in different research contexts.
Structural Comparison with Similar Derivatives
One notable comparison is with H-Lys(Z)-OMe.HCl (CAS: 27894-50-4), which utilizes a benzyloxycarbonyl (Z or Cbz) protecting group instead of the Boc group on the epsilon-amino function of lysine . While both compounds serve as protected lysine derivatives for peptide synthesis, they differ in their deprotection conditions and compatibility with different synthetic strategies.
Table 2: Comparison of H-Lys(Boc)-OMe.HCl with Related Protected Lysine Derivatives
Compound | Protecting Group | Molecular Weight | Deprotection Conditions | Applications |
---|---|---|---|---|
H-Lys(Boc)-OMe.HCl | Boc (acid-labile) | 296.792 g/mol | Acidic conditions (TFA, HCl) | Fmoc-based peptide synthesis |
H-Lys(Z)-OMe.HCl | Z/Cbz (hydrogenolysis-labile) | 330.81 g/mol | Catalytic hydrogenation | Boc-based peptide synthesis |
The choice between these compounds in peptide synthesis depends on the specific synthetic strategy and orthogonal protection scheme required for the target peptide. The different deprotection conditions (acid for Boc, hydrogenolysis for Z) allow for selective manipulation of protecting groups in complex peptide synthesis.
Advantages and Limitations in Research Applications
H-Lys(Boc)-OMe.HCl offers several advantages for peptide synthesis and related applications, but also has certain limitations that researchers should consider when selecting protected amino acid derivatives.
Advantages:
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Boc group is stable under basic and nucleophilic conditions
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Methyl ester provides good solubility in organic solvents
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Hydrochloride salt enhances stability and water solubility
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Compatible with Fmoc-based solid-phase peptide synthesis methods
Limitations:
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Boc deprotection requires strong acidic conditions that may affect acid-sensitive moieties
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Hygroscopic nature necessitates careful storage and handling
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Methyl ester hydrolysis may require selective conditions to avoid affecting other functional groups
Understanding these characteristics is essential for selecting the appropriate protected amino acid derivative for specific applications in peptide chemistry and pharmaceutical research.
Current Research Trends and Future Directions
The versatility of H-Lys(Boc)-OMe.HCl continues to drive its application in emerging areas of research, suggesting a promising future for this protected amino acid derivative.
Emerging Applications in Biomedical Research
Recent scientific literature indicates that H-Lys(Boc)-OMe.HCl remains a valuable tool in various biomedical research areas, including:
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Development of antimicrobial peptides with enhanced selectivity and potency
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Design of cell-penetrating peptides for intracellular delivery of therapeutic agents
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Creation of peptide-based imaging agents for diagnostic applications
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Synthesis of enzyme inhibitors targeting specific proteases
These applications highlight the ongoing relevance of H-Lys(Boc)-OMe.HCl in addressing current challenges in medicinal chemistry and pharmaceutical research, particularly in the development of peptide-based therapeutics.
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